Cas no 929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate structure
929626-17-5 structure
Product Name:Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Numero CAS:929626-17-5
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11858366
CID:839825
PubChem ID:16063150
Update Time:2025-05-20

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester
    • Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • 3-Methyl-5-methoxycarbonylphenylboronic acid pinacol ester
    • 3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
    • SY334655
    • Z2044754882
    • AS-3266
    • 929626-17-5
    • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic Acid Methyl Ester
    • CS-0175810
    • METHYL3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
    • MFCD11858366
    • 3-Methyl-5-methoxycarbonylphenylboronic acid,pinacol ester
    • SB40006
    • 3-(Methoxycarbonyl)-5-methylphenylboronic Acid Pinacol Ester
    • DB-088618
    • SCHEMBL7475416
    • AKOS016003693
    • EN300-363391
    • (3-(METHOXYCARBONYL)-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER
    • methyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • DTXSID30581635
    • MDL: MFCD11858366
    • Inchi: 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
    • Chiave InChI: PQEGFCISHQGIJO-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(C)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC

Proprietà calcolate

  • Massa esatta: 276.1532893g/mol
  • Massa monoisotopica: 276.1532893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 364
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.8Ų

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
225813-1g
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5 95%
1g
£300.00 2022-02-28
Fluorochem
225813-5g
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5 95%
5g
£1200.00 2022-02-28
Alichem
A019095522-10g
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5 95%
10g
$998.00 2023-08-31
TRC
M321185-1g
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5
1g
$ 195.00 2022-06-04
TRC
M321185-10g
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5
10g
$ 1515.00 2022-06-04
AK Scientific
AMTB1156-250mg
5-Methoxycarbonyl-3-methylphenylboronic acid pinacol ester
929626-17-5 97%
250mg
$30 2025-02-18
AK Scientific
AMTB1156-1g
5-Methoxycarbonyl-3-methylphenylboronic acid pinacol ester
929626-17-5 97%
1g
$90 2025-02-18
AK Scientific
AMTB1156-5g
5-Methoxycarbonyl-3-methylphenylboronic acid pinacol ester
929626-17-5 97%
5g
$270 2025-02-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0054P-1g
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
929626-17-5 97%
1g
763.24CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0054P-5g
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
929626-17-5 97%
5g
2289.71CNY 2021-05-07

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, rt → reflux
Riferimento
Preparation of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds as HPK1 inhibitor and application
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  24 h, 80 °C
Riferimento
Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling
Tzschucke, C. Christoph; Murphy, Jaclyn M.; Hartwig, John F., Organic Letters, 2007, 9(5), 761-764

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  43 h, rt
Riferimento
Synthesis of diverse 3-Azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations
Nishiyama, Yoshitake; Misawa, Yoshihiro; Hazama, Yuki; Oya, Kazuhiro; Yoshida, Suguru; et al, Heterocycles, 2019, 99(2), 1053-1072

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  24 - 144 h, rt
Riferimento
Formal C-H-Azidation Based Shortcut to Diazido Building Blocks for the Versatile Preparation of Photoaffinity Labeling Probes
Yoshida, Suguru; Misawa, Yoshihiro; Hosoya, Takamitsu, European Journal of Organic Chemistry, 2014, 2014(19), 3991-3995

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  1 h, 75 °C
1.2 18 h
Riferimento
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium(1+) Solvents: Cyclohexane ;  80 °C
Riferimento
Conversion of 1,3-disubstituted arenes to chiral α,α-diaryl methylammonium chlorides using arene borylation
Boebel, Timothy A.; Hartwig, John F., Tetrahedron, 2008, 64(29), 6824-6830

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  10 min, rt
1.2 4 h, 80 °C
Riferimento
Synthesis of Trifunctional Bis-azide Photoaffinity Probe
Klein, Larry L.; Petukhova, Valentina, Synthetic Communications, 2013, 43(16), 2242-2245

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
Riferimento
Generation of monoaryl-λ3-iodanes from arylboron compounds through IPSO-substitution
Nakano, Ayako; Okabe, Yukino; Matsuoka, Keitaro; Komami, Narumi; Watanabe, Keito; et al, Heterocycles, 2021, 103(2), 670-677

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  23 °C; 24 h, 80 °C
Riferimento
Highly Selective and Divergent Acyl and Aryl Cross-Couplings of Amides via Ir-Catalyzed C-H Borylation/N-C(O) Activation
Gao, Pengcheng; Szostak, Michal, Organic Letters, 2020, 22(15), 6010-6015

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  1.5 h, 90 °C
Riferimento
Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Riferimento
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; Wilson, Conner V.; Hartwig, John F., Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Numero d'ordine:A1045715
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:20
Prezzo ($):238.0/835.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
A1045715
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):238.0/835.0
Email